Superior Alpha-1A Adrenoceptor Binding Affinity Compared to Major Alpha-1 Blockers
Tamsulosin exhibits significantly higher binding affinity for the human recombinant alpha-1A adrenoceptor, the primary target in the prostate, compared to other clinically used alpha-1 blockers. In a head-to-head competitive binding assay, tamsulosin demonstrated a pKi of 10.38 at the alpha-1A adrenoceptor, which was 120-fold higher than that of terazosin and 280-fold higher than that of alfuzosin [1]. This high affinity, combined with its slow dissociation rate from the alpha-1A adrenoceptor, contributes to its functional selectivity [2].
| Evidence Dimension | Binding Affinity (pKi) at Human Recombinant Alpha-1A Adrenoceptor |
|---|---|
| Target Compound Data | pKi = 10.38 |
| Comparator Or Baseline | Terazosin (pKi = 8.63); Alfuzosin (pKi = 7.88); Silodosin (pKi = 10.09); Prazosin (pKi = 9.39) |
| Quantified Difference | Tamsulosin has 120-fold higher affinity than terazosin, 280-fold higher than alfuzosin, 5-fold higher than silodosin, and 9.9-fold higher than prazosin. |
| Conditions | Competitive inhibition of [3H]prazosin binding to human recombinant alpha-1 adrenoceptor subtypes expressed in CHO-K1 cell membranes. |
Why This Matters
For research applications requiring precise modulation of the alpha-1A adrenoceptor, tamsulosin provides the most potent tool available, minimizing off-target effects on other alpha-1 subtypes or unrelated receptors at low concentrations.
- [1] Taguchi, K., et al. 'Tamsulosin Potently and Selectively Antagonizes Human Recombinant α1A/1D-Adrenoceptors: Slow Dissociation from the α1A-Adrenoceptor May Account for Selectivity for α1A-Adrenoceptor over α1B-Adrenoceptor Subtype.' Biological and Pharmaceutical Bulletin, vol. 35, no. 1, 2012, pp. 72-77. DOI: 10.1248/bpb.35.72. View Source
- [2] Taguchi, K., et al. 'Tamsulosin Potently and Selectively Antagonizes Human Recombinant α1A/1D-Adrenoceptors: Slow Dissociation from the α1A-Adrenoceptor May Account for Selectivity for α1A-Adrenoceptor over α1B-Adrenoceptor Subtype.' Biological and Pharmaceutical Bulletin, vol. 35, no. 1, 2012, pp. 72-77. DOI: 10.1248/bpb.35.72. View Source
